thymosin beta(12)
Description
Properties
CAS No. |
140208-13-5 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Synonyms |
thymosin beta(12) |
Origin of Product |
United States |
Chemical Reactions Analysis
Actin-Binding Reactions
Thymosin beta(12) regulates actin dynamics by forming a 1:1 complex with monomeric G-actin, inhibiting both polymerization and nucleotide exchange .
Reaction Mechanism:
Key Features:
-
Nucleotide exchange inhibition : Binds ATP-G-actin, preventing ADP/ATP exchange (K<sub>d</sub> ~0.1–1 μM) .
-
Steric blocking : Cross-linking studies show interactions with actin’s barbed (subdomains 1/3) and pointed ends (subdomain 2) .
Antibacterial Activity:
Thymosin beta(12) exhibits broad-spectrum antimicrobial effects, inhibiting E. coli (MIC: 25 μg/mL) and S. aureus (MIC: 50 μg/mL) through membrane disruption or protein binding .
Redox Reactions:
Oxidation of methionine residues generates sulfoxide derivatives (e.g., thymosin beta(12) sulfoxide), detected in biological fluids like bronchoalveolar lavage fluid (BALF) .
Comparative Analysis with Other β-Thymosins
Analytical Techniques for Reaction Monitoring
-
CD Spectroscopy : Quantifies α-helix content (6 residues in free state; 12 upon actin binding) .
-
Cross-linking Studies : Carbodiimide/transglutaminase methods map actin-binding regions .
-
HPLC-MS : Tracks synthesis purity and post-translational modifications .
Thymosin beta(12)’s chemical reactions underscore its role in actin regulation, antimicrobial defense, and structural adaptability. Further studies on its redox behavior and synthetic optimization could enhance therapeutic applications in immune modulation and tissue repair.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thymosin Beta 4 (Tβ4)
- Structure: 43 amino acids (MW 4963 Da), acetylated N-terminus, 79% homology to Tβ12 .
- Function: The most well-characterized β-thymosin, Tβ4 sequesters G-actin, regulates cytoskeletal dynamics, and promotes wound healing, angiogenesis, and anti-inflammatory responses . It is highly expressed in platelets and implicated in cancer metastasis (e.g., colorectal and hepatocellular carcinoma) .
- Tβ4’s actin-binding domain is mapped to residues 1–22, with critical hydrophobic and charged residues (e.g., Met6, Phe12, Lys18) .
Thymosin Beta 9 Met (Tβ9 Met)
- Structure: 43 amino acids, differs from calf-derived Tβ9 by a Leu-to-Met substitution at position 6 .
- Function : Found in pork spleen (117 µg/g tissue), it replaces thymosin beta 10 (Tβ10) in certain mammals. Its role is unclear but may parallel Tβ4 in actin regulation .
- Key Differences: Tissue-specific expression contrasts with Tβ12’s prevalence in fish. Limited functional studies compared to Tβ4 or Tβ10 .
Thymosin Beta 10 (Tβ10)
- Structure: 43 amino acids, 84% homology to Tβ4 but distinct expression patterns .
- Function: Regulates apoptosis, cell migration, and tumor progression. High Tβ10 expression correlates with poor prognosis in hepatocellular carcinoma . It is abundant in fetal brain, suggesting neurodevelopmental roles .
- Key Differences : Unlike Tβ12, Tβ10 is overexpressed in cancers (e.g., glioblastoma) and linked to epithelial-mesenchymal transition . Tβ12’s evolutionary conservation in fish implies divergent physiological roles .
Thymosin Beta 11 (Tβ11)
- Structure : Fish-specific variant with 84% homology to Tβ12 .
- Function : Replaces Tβ4 in bony fish (e.g., rainbow trout). Role in immune or developmental processes is hypothesized but unconfirmed .
- Key Differences : Tβ11 and Tβ12 coexist in fish, suggesting subfunctionalization. Tβ12’s isolation from perch liver highlights species-specific diversification .
Thymosin Beta 15 Isoforms (Tβ15A/B)
- Structure : Two isoforms (Tβ15A and Tβ15B) with 87% mRNA homology and identical 5-kDa proteins .
- Function: Promote tumor cell migration and metastasis. Tβ15A dominates in prostate cancer, while Tβ15B is elevated in colon cancer .
- Key Differences : Tβ15 isoforms exhibit tissue-specific regulation absent in Tβ12. Their roles in neuronal and tumor motility diverge from Tβ12’s proposed functions .
Comparative Data Table
Research Findings and Implications
- Tβ12 vs. Tβ4 : Despite high homology, Tβ4’s clinical relevance in sepsis and cancer far exceeds Tβ12’s . Tβ4’s actin-binding mechanism is well-defined, whereas Tβ12’s remains speculative .
- Evolutionary Context : Tβ12 and Tβ11 represent fish-specific β-thymosins, suggesting adaptive divergence in actin-related functions .
- Clinical Potential: Tβ10 and Tβ15 isoforms are promising cancer biomarkers, while Tβ12’s utility is unexplored .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the most widely used method for producing β-thymosins due to their small size (typically 40–44 amino acids). For Tβ12, this process involves sequential coupling of protected amino acids to a resin, followed by cleavage and deprotection. Key considerations include:
-
Resin Selection : Wang or Rink amide resins are preferred for C-terminal amidation, a common feature of β-thymosins.
-
Coupling Agents : Benzotriazole-based reagents (e.g., HBTU, HATU) ensure high coupling efficiency for sterically hindered residues.
-
Acetylation : N-terminal acetylation, critical for bioactivity, is achieved using acetic anhydride or acetyl imidazole prior to cleavage.
A hypothetical synthesis of Tβ12 would follow these steps, though no specific studies on Tβ12 SPPS exist in the provided literature.
Recombinant Production in Microbial Systems
Prokaryotic Expression in Escherichia coli
Recombinant expression in E. coli offers scalability but faces challenges in post-translational modifications. For Tβ12, which lacks disulfide bonds, cytoplasmic expression may suffice. Strategies include:
-
Vector Design : High-copy plasmids (e.g., pET-28a) with strong promoters (T7) enhance yield.
-
Fusion Tags : Thioredoxin or GST tags improve solubility, as demonstrated for thymosin α1.
-
Acetylation Mimicry : Co-expression with N-acetyltransferases or using engineered strains (e.g., E. coli BL21-AI) may enable N-terminal acetylation.
Eukaryotic Expression in Yeast
Yeast systems (e.g., Pichia pastoris) provide eukaryotic post-translational machinery. For example, thymosin α1 expressed in yeast showed bioactivity in murine models. Tβ12 could similarly benefit from yeast’s secretory pathways, though no direct evidence exists.
Purification and Characterization
Chromatographic Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
